Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate: is a chemical compound with the molecular formula C8H13NO3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . The specific reaction conditions and reagents used can vary, but common methods include the use of cyclization reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding sites.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other spirocyclic compounds such as:
- tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-2-8(12-3-6)4-9-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
TWXJIZXSVSBUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CNC2)OC1 |
Origin of Product |
United States |
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